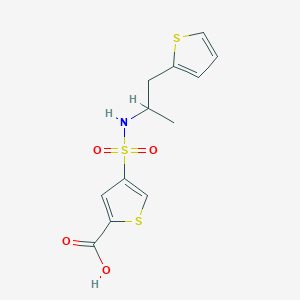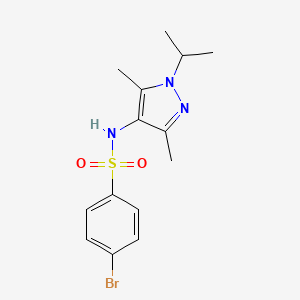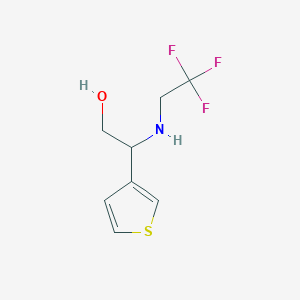
4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid, also known as TPTC, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. TPTC is a member of the thiophene family, which is a group of organic compounds that contain a five-membered ring made up of four carbon atoms and one sulfur atom.
科学的研究の応用
4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has been studied for its potential applications in various fields such as medicine, materials science, and electronics. In medicine, 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has been found to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. In materials science, 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks. In electronics, 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has been studied for its potential applications in organic field-effect transistors and organic solar cells.
作用機序
The mechanism of action of 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has been found to have a number of biochemical and physiological effects in cells and animals. In cells, 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has been shown to reduce the production of inflammatory molecules such as prostaglandins and cytokines. 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has also been shown to inhibit the growth and survival of cancer cells. In animals, 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has been found to reduce inflammation and to inhibit the growth of tumors.
実験室実験の利点と制限
4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has a number of advantages for lab experiments. It is relatively easy to synthesize and is commercially available. 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid is also stable under a variety of conditions and can be stored for extended periods of time. However, 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for its preparation and handling. 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many future directions for the study of 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid. One area of research is the development of new materials based on 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid. 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has been used as a building block for the synthesis of metal-organic frameworks and covalent organic frameworks, but there is still much to be explored in this area. Another area of research is the development of new drugs based on 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid. 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has been found to have anti-inflammatory and anti-cancer properties, but more research is needed to fully understand its mechanism of action and to optimize its therapeutic potential. Finally, 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid could be studied for its potential applications in electronics. 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has already been studied for its potential use in organic field-effect transistors and organic solar cells, but there is still much to be explored in this area as well.
Conclusion:
In conclusion, 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid can be synthesized using a reliable and efficient method, and has been studied for its anti-inflammatory and anti-cancer properties, as well as its potential applications in materials science and electronics. 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has a number of advantages for lab experiments, but also has some limitations. There are many future directions for the study of 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid, including the development of new materials and drugs, and its potential applications in electronics.
合成法
The synthesis of 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid involves the reaction of 2-thiophenecarboxylic acid with 2-(chloromethyl)propane-1,3-diol in the presence of a base such as potassium carbonate. The resulting product is then treated with sulfamic acid to form 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid. This synthesis method has been reported in a number of scientific articles and has been found to be reliable and efficient.
特性
IUPAC Name |
4-(1-thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S3/c1-8(5-9-3-2-4-18-9)13-20(16,17)10-6-11(12(14)15)19-7-10/h2-4,6-8,13H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMQMQDTUBFQGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)

![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)

![2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)


![2-[1-[2-(3-Methylmorpholin-4-yl)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B7576832.png)
![2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7576833.png)
![N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7576839.png)
![1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide](/img/structure/B7576859.png)
![1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B7576866.png)

![4-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576880.png)